(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
oxan-4-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-9-5-15(6-9)10(16)8-1-3-17-4-2-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPMEXMPUDWJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves the formation of the tetrahydropyran and azetidine rings followed by their coupling. One common method includes the hydroalkoxylation of γ- and δ-hydroxy olefins to form the tetrahydropyran ring . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final coupling step involves the reaction of the tetrahydropyran derivative with the azetidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to achieve high efficiency and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones to alcohols.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Inferred Physicochemical Properties :
- Molecular Formula: C11H16F3NO3
- Molecular Weight : ~267 g/mol (calculated).
- Hydrogen Bond Acceptors : 4 (carbonyl oxygen, ether oxygen, and two azetidine ring heteroatoms).
- Topological Polar Surface Area (TPSA) : ~43–50 Ų (estimated based on analogs).
- LogP (XlogP) : ~1.5–2.0 (higher than azide analog due to hydrophobic CF3 group).
Comparison with Structural Analogs
(3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone ()
Key Differences :
- Substituent : Azide (-N3) vs. trifluoroethoxy (-OCH2CF3).
- Molecular Weight : 210.23 g/mol (azide) vs. ~267 g/mol (target).
- Polarity : The azide group increases polarity (TPSA = 43.9 Ų) compared to the trifluoroethoxy analog (estimated TPSA ~40–43 Ų).
- LogP : Azide analog has XlogP = 0.7, while the target’s trifluoroethoxy group likely raises LogP to ~1.5–2.0 due to CF3 hydrophobicity .
- Applications : The azide analog is suited for click chemistry, whereas the trifluoroethoxy group may enhance metabolic stability in drug candidates.
(Tetrahydro-2H-pyran-4-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone ()
Key Differences :
- Core Structure : Azetidine replaced with a boronate-functionalized phenyl ring.
- Reactivity : The boronate group enables Suzuki-Miyaura coupling, unlike the inert trifluoroethoxy group.
- Electronic Effects : The electron-deficient boronate may alter electronic distribution vs. the electron-withdrawing trifluoroethoxy.
- LogP : Boronate’s polarity likely reduces lipophilicity compared to the target compound.
Tembotrione ()
Key Differences :
- Scaffold: Tembotrione’s benzoylcyclohexanedione core differs from the THP-azetidine methanone.
- Trifluoroethoxy Role : In tembotrione, the -OCH2CF3 group enhances herbicidal activity by stabilizing the molecule in formulations. In the target compound, it may improve bioavailability or receptor binding.
- Molecular Weight : Tembotrione (MW ~383 g/mol) is heavier due to its complex scaffold .
Aromatic Trifluoromethoxy Analogs ()
Key Differences :
- Substituent Environment : Trifluoromethoxy (-OCF3) on aromatic rings (e.g., pyridin-2-yl or phenyl) vs. aliphatic azetidine.
- Electronic Effects : Aromatic -OCF3 exerts stronger electron-withdrawing effects than aliphatic -OCH2CF3.
- Applications : Aromatic analogs are often used in agrochemicals (e.g., herbicides), while the target’s aliphatic substitution may favor CNS drug design .
Data Table: Comparative Analysis
Research Findings and Implications
- Metabolic Stability : The trifluoroethoxy group in the target compound may reduce oxidative metabolism compared to azide or boronate analogs, enhancing pharmacokinetic profiles .
- Synthetic Utility : Unlike boronate or azide analogs, the target lacks reactive handles, making it more stable but less versatile in modular synthesis .
Biological Activity
The compound (tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydro-2H-pyran moiety linked to an azetidine ring substituted with a trifluoroethoxy group. This unique structure contributes to its biological properties.
Pharmacological Activities
Research indicates that this compound exhibits a variety of biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Gastrointestinal Motility
A study demonstrated that compounds structurally related to the target molecule enhanced gastrointestinal motility in animal models. The mechanism was attributed to the activation of 5-HT4 receptors, leading to increased peristalsis .
Study 2: Neuropharmacological Effects
Research on similar azetidine derivatives indicated potential neuropharmacological effects, suggesting that these compounds could influence mood and cognition through serotonergic pathways .
Data Table: Biological Activities Overview
The primary mechanism by which this compound exerts its effects is through the modulation of serotonin receptors. By acting as an agonist at the 5-HT4 receptor, it enhances neurotransmission related to gut motility and potentially influences mood regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
